Ethyl 3-fluoro-5-methylbenzoate
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Overview
Description
Ethyl 3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-5-methylbenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.
3-Fluoro-5-methylbenzoic Acid: Formed through hydrolysis.
Alcohol Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Ethyl 3-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme-substrate interactions and other biochemical processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in various biological pathways.
Comparison with Similar Compounds
Ethyl 3-fluoro-5-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-chloro-3-fluoro-5-methylbenzoate: Similar structure but with a chlorine atom at the second position.
Ethyl 3-fluoro-4-methylbenzoate: Differing by the position of the methyl group.
Ethyl 3-fluoro-5-ethylbenzoate: Differing by the substitution of the methyl group with an ethyl group.
Uniqueness: The presence of the fluorine atom at the third position and the methyl group at the fifth position gives this compound unique chemical properties, such as altered reactivity and binding characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-fluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQFUWRTJWAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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